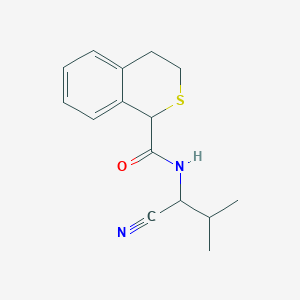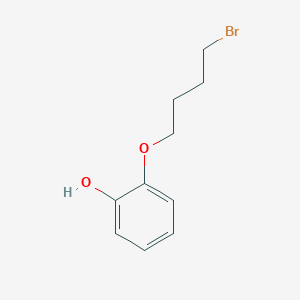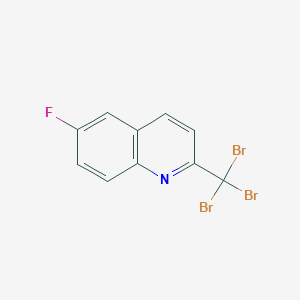
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide, also known as DPPFBC, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is not fully understood. However, studies have shown that it exerts its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Finally, it exerts its neuroprotective effects by reducing oxidative stress-induced neuronal damage.
Biochemical and Physiological Effects:
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress-induced neuronal damage. Additionally, 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide in lab experiments is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for further development as an anticancer agent. Additionally, 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been shown to have good stability and solubility, making it easy to handle in lab experiments. However, one of the limitations of using 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide in lab experiments is its high cost of synthesis, which may limit its widespread use.
Orientations Futures
There are several future directions for the study of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide. One potential direction is to further investigate its anticancer properties and develop it as a potential cancer treatment. Another potential direction is to investigate its anti-inflammatory properties and develop it as a potential treatment for inflammatory diseases. Finally, further studies are needed to fully understand the mechanism of action of 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide and its potential applications in various fields.
Méthodes De Synthèse
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of 3-bromo-2-hydroxybenzoic acid with 3-fluoroaniline to form 3-fluoro-N-(3-hydroxy-2-naphthalenyl)benzamide. This intermediate is then reacted with 3,3-diphenylpropanoyl chloride to form 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzamide. Finally, the benzamide is cyclized to form 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide.
Applications De Recherche Scientifique
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has shown potential in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been studied as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. Furthermore, 3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has been studied as a potential neuroprotective agent due to its ability to protect against oxidative stress-induced neuronal damage.
Propriétés
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23FN2O3/c31-22-14-9-15-23(18-22)32-30(35)29-28(24-16-7-8-17-26(24)36-29)33-27(34)19-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-18,25H,19H2,(H,32,35)(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSYIOHOWVNLGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,3-diphenylpropanamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2396068.png)
![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2396073.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)


![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)


